3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole

Medicinal chemistry Supramolecular chemistry Structure-activity relationships

Researchers requiring systematic N1-functionalization of a 4-(4-nitrophenyl)pyrazole template face a structural bottleneck-the N1-substituted regioisomer (CAS 13788-94-8) is a synthetic dead end for parallel library synthesis, as its N1 position is irreversibly occupied. This C4-substituted isomer is the sole viable starting material. • Free N-H proton (HBD=1) enables parallel N-alkylation, N-acylation, and N-sulfonylation without de novo ring construction-critical for SAR campaigns. • Three hydrogen-bond acceptor sites (pyrazole N2 + nitro oxygens) support predictable hydrogen-bonded cocrystal and supramolecular assembly design, unlike the N1-isomer (π-π stacking only). • UV-active nitrophenyl chromophore simplifies TLC/HPLC reaction monitoring; crystalline solid facilitates product characterization. Supplied at ≥95% purity with standard 10-day lead time. Suitable for method development, bioisostere assessment, and derivatization workflows.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
Cat. No. B13675944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O2/c1-7-11(8(2)13-12-7)9-3-5-10(6-4-9)14(15)16/h3-6H,1-2H3,(H,12,13)
InChIKeySQEDUFIDRZYUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Profile


3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole (CAS 42418-61-1) is a C4-aryl-substituted pyrazole derivative with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . It belongs to the phenylpyrazole class and is distinguished from its more extensively studied regioisomer, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole (CAS 13788-94-8), by the position of the 4-nitrophenyl substituent at the pyrazole C4 carbon rather than the N1 nitrogen [1]. This structural difference confers a free N–H proton (hydrogen bond donor count = 1) that is absent in the N1-substituted isomer . Predicted physicochemical properties include a density of 1.272 ± 0.06 g/cm³ and a boiling point of 388.5 ± 30.0 °C . The compound is commercially available at 95% purity from multiple suppliers, typically with a 10-day lead time .

Why Generic Substitution Is Scientifically Unsound


The 4-nitrophenylpyrazole scaffold exists in two regioisomeric forms—C4-substituted (CAS 42418-61-1) and N1-substituted (CAS 13788-94-8)—that are not functionally interchangeable despite sharing an identical molecular formula and mass [1]. The C4-substituted isomer possesses a free pyrazole N–H (hydrogen bond donor count = 1), whereas the N1-substituted isomer has no hydrogen bond donor (HBD = 0) . This single difference alters hydrogen-bonding capacity, tautomeric behaviour, solubility in protic solvents, and reactivity toward electrophilic derivatization at the N1 position [2]. In addition, the non-nitrated analog 3,5-dimethyl-4-phenyl-1H-pyrazole (CAS 4345-49-7) lacks the electron-withdrawing nitro group, which fundamentally changes the electronic character of the aryl ring and its participation in π-stacking, charge-transfer, and receptor-binding interactions . These structural distinctions mean that substitution with a close analog without empirical validation risks loss of target engagement, altered pharmacokinetics, or failed synthetic derivatization in multi-step sequences [3].

Quantitative Differentiation Evidence Versus Closest Comparators


Hydrogen Bond Donor Count Differentiation

The target compound 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole (CAS 42418-61-1) possesses a hydrogen bond donor count of 1 due to its free pyrazole N–H proton, whereas the N1-substituted regioisomer 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole (CAS 13788-94-8) has a hydrogen bond donor count of 0 because the nitrophenyl group occupies the N1 position . This is not a subtle difference: HBD count governs the capacity for intermolecular hydrogen bonding, directly affecting solubility in protic media, crystal packing architecture, and the ability to engage biological targets that require a hydrogen bond donor at the pyrazole core [1]. The N1-substituted isomer relies exclusively on hydrophobic and π–π interactions for supramolecular assembly, as confirmed by its published crystal structure (orthorhombic, a = 21.3909 Å, b = 3.8653 Å, c = 12.4514 Å), where the dominant intermolecular contacts are π–π stacking at 3.8653 Å with no classical hydrogen bonds observed [2].

Medicinal chemistry Supramolecular chemistry Structure-activity relationships

Synthetic Versatility at the N1 Position

The target compound features an unsubstituted N1 position, enabling direct N-functionalization via alkylation, acylation, sulfonylation, or SEM protection without requiring de novo pyrazole synthesis . In contrast, the N1-substituted regioisomer 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole (CAS 13788-94-8) has the N1 position fully occupied by the 4-nitrophenyl group, rendering N1-functionalization impossible [1]. Computational analysis reveals that the target compound has 3 hydrogen bond acceptor sites and 1 rotatable bond, whereas the N1-isomer has 5 HBA sites and 2 rotatable bonds, reflecting different conformational flexibility and solvation properties . The free N–H also permits tautomerism between the 1H-pyrazole and 2H-pyrazole forms, a dynamic equilibrium that can influence reactivity and binding that is entirely absent in the N1-substituted analog [2].

Synthetic chemistry Building block Drug discovery Parallel synthesis

Physicochemical Property Divergence

Predicted physicochemical properties reveal measurable divergence between the target compound and its N1-substituted regioisomer. The target compound (CAS 42418-61-1) has a predicted density of 1.272 ± 0.06 g/cm³ and a boiling point of 388.5 ± 30.0 °C . The N1-substituted comparator (CAS 13788-94-8) has a predicted density of 1.3 ± 0.1 g/cm³ and a boiling point of 356.7 ± 30.0 °C at 760 mmHg . The ΔBP of approximately 31.8 °C is consistent with the presence of intermolecular hydrogen bonding in the target compound, which increases the energy required for vaporization. Additionally, the target compound has a molar refractivity (predicted) and polar surface area profile that differ from those of the comparator (PSA = 64 Ų for N1-isomer ), affecting membrane permeability predictions in drug design contexts.

Physicochemical characterization Quality control Formulation science

Crystal Packing Architecture Comparison

The published single-crystal X-ray structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole (the N1-regioisomer) reveals that in the absence of a hydrogen bond donor, supramolecular assembly is governed exclusively by π–π interactions between translationally related molecules, with a centroid–centroid distance of 3.8653(2) Å involving both the five- and six-membered rings [1]. The benzene ring is twisted out of the pyrazole plane by a dihedral angle of 31.38(12)°, and the nitro group is coplanar with the benzene ring (O–N–C–C torsion angle = −6.5(3)°) [1]. In contrast, the target compound, with its free N–H, is predicted to form classical N–H···O or N–H···N hydrogen bonds that would compete with and potentially override the π-stacking motif, producing a fundamentally different crystal packing architecture and bulk material properties (melting point, hardness, solubility) [2]. No experimental crystal structure of the target compound has been reported to date.

Crystal engineering Solid-state chemistry Materials science

Application Domain Divergence

The N1-substituted regioisomer 3,5-dimethyl-1-(4-nitrophenyl)pyrazole (DMNP) has been extensively validated as an organic nonlinear optical (NLO) material, demonstrating efficient second-harmonic generation (SHG): 0.16 mW output power from 16.6 mW fundamental input at 884 nm using a 15 mm single-crystal-core fiber, corresponding to a conversion efficiency of approximately 0.96% [1]. DMNP has also been the subject of deuteration studies (Japanese Patent JPH0543552A; US Patent 5,286,872) to suppress IR absorption in the 1 μm wavelength region for improved NLO performance [2]. In contrast, the target compound has no published NLO characterization and is primarily marketed and utilized as a synthetic building block, as evidenced by the commercial availability of its SEM-protected derivative (CAS 2488667-97-4) and its incorporation as the pyrazole core in bioactive chalcone derivatives exhibiting antibacterial activity (20 mm zone of inhibition against B. mycoides for the 2,4-dimethoxyphenyl chalcone derivative) [3].

Nonlinear optics Synthetic intermediate Materials chemistry Drug discovery scaffold

Cytotoxic Activity Baseline Context

IMPORTANT CAVEAT: No direct biological activity data have been published for the target compound 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole (CAS 42418-61-1). The following is provided for class-level context only. The N1-substituted regioisomer, 1-(4-nitrophenyl)-3,5-dimethylpyrazole, demonstrated in vitro cytotoxic activity against the Hep (human laryngeal carcinoma) cell line with an IC50 of 8.25 µg/mL, compared to the positive control adriamycin (IC50 = 3.62 µg/mL) [1]. A structurally related pyrazolyl–chalcone derivative incorporating the target compound's core scaffold exhibited IC50 = 44.3 µg/cm³ against A549 (lung carcinoma) and IC50 = 57.9 µg/cm³ against HePG2 (hepatocellular carcinoma) [2]. Additionally, the 4-carboxylate ester derivative of the N1-isomer (ethyl 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate) inhibited PDE4 with an IC50 of 840 nM [3]. These data establish the broader phenylpyrazole class as biologically active but cannot be extrapolated to predict the specific activity of the target compound, which may differ substantially due to the distinct H-bonding capacity and electronic distribution conferred by the C4-substitution pattern.

Cytotoxicity Anticancer In vitro pharmacology

Optimal Procurement and Application Scenarios


Late-Stage N1-Diversification Scaffold

For structure–activity relationship (SAR) campaigns requiring systematic variation of the N1 substituent on a 4-(4-nitrophenyl)pyrazole template, the target compound is the sole viable starting material. The free N–H enables parallel N-alkylation, N-acylation, or N-sulfonylation to generate diverse analog libraries without de novo pyrazole ring construction . The N1-substituted regioisomer (CAS 13788-94-8) is a synthetic dead end for this purpose, as the N1 position is irreversibly occupied by the nitrophenyl group [1]. The commercial availability of the SEM-protected derivative (CAS 2488667-97-4) further validates the target compound's utility in multi-step synthetic sequences requiring orthogonal protection .

Hydrogen-Bonded Supramolecular Assembly

The presence of a single hydrogen bond donor (N–H, HBD = 1) in the target compound, combined with three hydrogen bond acceptor sites (pyrazole N2, nitro oxygen atoms), enables the design of hydrogen-bonded cocrystals, salts, and supramolecular assemblies . This contrasts with the N1-substituted isomer, which can only engage in π–π stacking (d = 3.8653 Å) and lacks directional hydrogen-bonding capacity [2]. Researchers developing pharmaceutical cocrystals, organic semiconductors, or porous molecular materials should prioritize the target compound for its predictable hydrogen-bond synthon engineering potential.

N–H Functionalization Methodology Development

The target compound serves as an ideal model substrate for developing and benchmarking new N-functionalization methods (e.g., Chan–Lam coupling, Buchwald–Hartwig amination, Mitsunobu alkylation) on pyrazole N–H systems . Its crystallinity, moderate molecular weight (217.22 g/mol), and the UV-active nitrophenyl chromophore facilitate reaction monitoring by TLC/HPLC and product characterization . The N1-substituted regioisomer cannot serve this purpose, as it lacks the reactive N–H site. The commercially available non-nitrated analog 3,5-dimethyl-4-phenyl-1H-pyrazole (CAS 4345-49-7) may be used as a comparator to assess electronic effects of the nitro group on N–H reactivity .

Bioisostere Evaluation Across Heterocyclic Cores

The target compound's combination of a free N–H, electron-withdrawing 4-nitrophenyl group, and 3,5-dimethyl substitution makes it a valuable comparator in bioisostere assessment studies alongside its isoxazole analog 3,5-dimethyl-4-(4-nitrophenyl)isoxazole (CAS 2155-98-8) . Such head-to-head comparisons can quantify the impact of replacing the pyrazole N–H (HBD = 1) with the isoxazole oxygen (HBD = 0) on target binding affinity, solubility, and metabolic stability. No published data exist for this specific comparison, representing an opportunity for original research.

Quote Request

Request a Quote for 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.